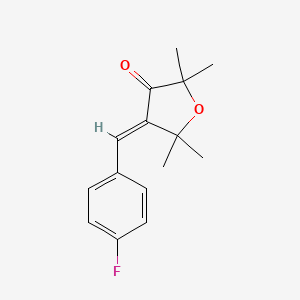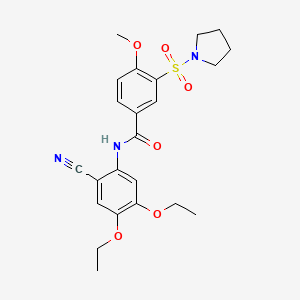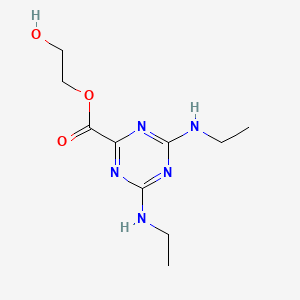
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one
Overview
Description
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one, also known as FTY720, is a synthetic compound with potential therapeutic applications. FTY720 has been extensively studied for its immunomodulatory properties and has shown promising results in the treatment of various diseases.
Mechanism of Action
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one acts as a sphingosine-1-phosphate receptor modulator and regulates the migration of lymphocytes from lymphoid tissues to peripheral tissues. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one is phosphorylated by sphingosine kinase 2, which leads to the formation of 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one-phosphate. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one-phosphate binds to the sphingosine-1-phosphate receptor on lymphocytes and induces their internalization. This results in the sequestration of lymphocytes in lymphoid tissues and prevents their migration to peripheral tissues. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one also has anti-inflammatory properties and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been shown to have various biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T-cells, and prevents their migration to peripheral tissues. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one also reduces the production of pro-inflammatory cytokines and has anti-inflammatory properties. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been shown to have neuroprotective effects and prevents the loss of neurons in animal models of multiple sclerosis. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has also been shown to have anti-angiogenic properties and inhibits the growth of cancer cells.
Advantages and Limitations for Lab Experiments
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has several advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one is readily available and can be synthesized in large quantities. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been shown to have low toxicity and is well tolerated in animal models. However, 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has some limitations for lab experiments. It is a complex compound and requires expertise in organic chemistry for its synthesis. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has poor solubility in water and requires the use of organic solvents for its administration.
Future Directions
For 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one research include the development of new analogs with improved solubility and efficacy. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one could also be studied in combination with other drugs to enhance its therapeutic effects. The safety and efficacy of 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one in humans need to be further studied in clinical trials. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has potential for the treatment of various diseases and could be a valuable addition to the current therapies available.
Scientific Research Applications
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been extensively studied for its immunomodulatory properties. It has shown potential in the treatment of various diseases such as multiple sclerosis, psoriasis, and organ transplantation. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one acts as a sphingosine-1-phosphate receptor modulator and regulates the migration of lymphocytes from lymphoid tissues to peripheral tissues. This property of 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been studied in various animal models and has shown promising results.
properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)methylidene]-2,2,5,5-tetramethyloxolan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO2/c1-14(2)12(13(17)15(3,4)18-14)9-10-5-7-11(16)8-6-10/h5-9H,1-4H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOWCLBWRBFLRJ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC2=CC=C(C=C2)F)C(=O)C(O1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=C\C2=CC=C(C=C2)F)/C(=O)C(O1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4303541.png)
![4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4303553.png)
![8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B4303564.png)
![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4303569.png)
![4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B4303575.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4303582.png)

![N-(2-cyano-4,5-diethoxyphenyl)-3-{[(2-cyano-4,5-diethoxyphenyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B4303598.png)

![1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol](/img/structure/B4303607.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303622.png)
![2-(dibenzo[b,d]furan-2-ylmethylene)quinuclidin-3-one](/img/structure/B4303631.png)
![3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4303649.png)
![7-amino-5-(4-ethoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4303650.png)